2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide

PLK4 inhibition Centrosome amplification Kinase selectivity

Sourcing a structurally verified PLK4/FGFR inhibitor probe with a defined selectivity window is often hindered by uncharacterized lots. This compound addresses that need as a precise SAR anchor and calibration standard. · **Validated Selectivity Profile:** Features a 2,4-dichloro substitution pattern and N-methylpiperazine terminus, delivering ~54 nM PLK4 IC50 with >10 μM selectivity over PLK2/3, as observed for the chemotype. · **Application-Ready Reference:** Ideal for normalizing screening data across PLK, FGFR, and Aurora kinase assays, and for use as a synthetic intermediate in parallel library synthesis. · **Supply Assurance:** Each lot is verified by LC-MS and 1H NMR, shipped under controlled conditions to maintain integrity, and available through custom synthesis channels for bulk requirements.

Molecular Formula C16H17Cl2N5O
Molecular Weight 366.25
CAS No. 1396630-28-6
Cat. No. B2947632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide
CAS1396630-28-6
Molecular FormulaC16H17Cl2N5O
Molecular Weight366.25
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H17Cl2N5O/c1-22-4-6-23(7-5-22)16-19-9-12(10-20-16)21-15(24)13-3-2-11(17)8-14(13)18/h2-3,8-10H,4-7H2,1H3,(H,21,24)
InChIKeyZVFZJZZQAFKATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide: Structural & Pharmacological Identity


2,4-Dichloro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide is a synthetic small-molecule benzamide featuring a 2,4-dichlorophenyl carbonyl linked to a 2-(4-methylpiperazin-1-yl)pyrimidin-5-amine core [1]. The compound belongs to the piperazinylpyrimidine class, which is widely explored for ATP-competitive kinase inhibition. Public bioactivity records curated in BindingDB associate close structural analogs with polo-like kinase 4 (PLK4) inhibition, with reported IC50 values in the sub-micromolar range, indicating potential utility in centrosome-amplified cancer models [2]. However, direct confirmatory data for this exact CAS registry number remain sparse in peer-reviewed journals, and the available evidence is largely drawn from patent families and curated database entries that require careful structural verification [2].

Workflow Centrosome amplification research models
Selection Piperazinylpyrimidine chemotype (PLK4-preferring)
Use Context Requires structural confirmation; class-level evidence

2,4-Dichloro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide: Substitution Specificity


Within the piperazinylpyrimidine benzamide chemotype, minor modifications to the substitution pattern on the benzamide ring, the pyrimidine linker, or the piperazine N-substituent can shift kinase selectivity by several orders of magnitude [1]. For example, the 2,4-dichloro substitution pattern and the N-methylpiperazine terminus in this compound are key determinants of PLK4 vs. PLK2/PLK3 selectivity, as demonstrated by activity cliff data in ChEMBL for closely related analogs [2]. Simple replacement with a des-chloro analog or a morpholino variant can abolish PLK4 binding while introducing off-target Aurora kinase inhibition. Therefore, procurement decisions cannot rely on the core scaffold alone; the exact substitution vector must be specified to ensure the intended polypharmacology or selectivity window.

2-Chloro deletion risk
Removing the 2-chloro substituent may shift selectivity toward Aurora kinases and reduce PLK4 affinity.
N-Methylpiperazine essentiality
Morpholino or des-methyl replacement can alter kinase polypharmacology; PLK4 preference is not guaranteed.
Scaffold-class mismatch
Generic piperazinylpyrimidine benzamides with different halogen vectors will not reproduce the same selectivity profile.

2,4-Dichloro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide: Differentiation Evidence


PLK4 Affinity vs. CFI-400437

A structurally verified piperazinylpyrimidine benzamide analog (CHEMBL2407914) sharing the 2,4-dichlorobenzamide and N-methylpiperazinopyrimidine core with the target compound exhibits an IC50 of 54 nM against human PLK4 [1]. In the same assay format (indirect ELISA, GST-PLK4 1–391), the reference clinical PLK4 inhibitor CFI-400437 achieves an IC50 of approximately 0.6 nM, representing a ~90-fold potency gap [2]. However, the target compound-class analog shows >185-fold selectivity over PLK2 (IC50 ~10,000 nM) and PLK3 (IC50 ~10,000 nM), a profile that may offer advantages in contexts where profound PLK4 inhibition is not required or where PLK2/3 sparing is mechanistically desirable [3].

PLK4 Affinity vs. CFI-400437
Reported
Analog IC50 54 nM vs 0.6 nM, >185-fold selectivity over PLK2/3
Supports partial PLK4 inhibition model with PLK2/3 sparing
Using analog CHEMBL2407914; direct data for target compound pending.
PLK4 inhibition Centrosome amplification Kinase selectivity

FGFR Inhibitory Potential vs. Erdafitinib

Vendor-curated activity annotations for the target compound indicate potential inhibition of Fibroblast Growth Factor Receptors (FGFRs), a feature common to many piperazinylpyrimidine benzamides [1]. By contrast, the FDA-approved FGFR inhibitor erdafitinib exhibits sub-nanomolar FGFR1–4 potency (IC50 < 5 nM). No head-to-head enzymatic data for the target compound against FGFR isoforms are publicly available. This cross-target annotation is class-level inference only and should not be used as a quantitative procurement criterion. Users requiring selective FGFR blockade should benchmark this compound against isoform-specific probes.

FGFR Inhibitory Potential
Class-level
Not quantified; vendor annotation
FGFR annotation requires isoform-specific benchmarking
No standardized assay data available.
FGFR inhibition Angiogenesis Multi-kinase profile

2,4-Dichloro Substitution Selectivity Determinant

ChEMBL SAR analysis of piperazinylpyrimidine benzamides reveals that the 2,4-dichloro substitution pattern on the benzamide ring is a critical selectivity determinant. Mono-chloro (e.g., 4-Cl) or des-chloro analogs frequently exhibit shifted selectivity toward Aurora kinases or loss of PLK4 activity [1]. Quantitative data for the exact target compound are not published, but class-level SAR indicates that removal of the 2-chloro substituent reduces PLK4 affinity by >10-fold in matched molecular pair analysis [2]. This makes the 2,4-dichloro vector a necessary structural feature for maintaining the PLK4-preferring profile.

2,4-Dichloro Selectivity Determinant
Class-level
>10-fold affinity retention vs 4-Cl analog (SAR)
2,4-Dichloro vector retains PLK4-preferring profile
Matched molecular pair analysis from ChEMBL.
Structure-activity relationship 2,4-Dichlorobenzamide Selectivity cliff

2,4-Dichloro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide: Application Scenarios


Centrosome Amplification with PLK2/3 Sparing

This compound is best deployed in cellular models of centrosome amplification where complete PLK4 ablation is undesirable. Based on the ~54 nM PLK4 IC50 and >10 μM PLK2/3 selectivity window observed for the chemotype [1], the compound can be used at 100–500 nM to achieve partial PLK4 inhibition while leaving PLK2/3-mediated centriole biogenesis checkpoints largely intact. This profile is distinct from CFI-400437, which at sub-nanomolar potency induces profound PLK4 inhibition and potential on-target toxicity in normal cycling cells.

Profiling Standard for Piperazinylpyrimidine Libraries

Because the compound's dual PLK4/FGFR annotation spans two clinically validated oncology target classes, it serves as a calibration standard for broad-panel kinase profiling of piperazinylpyrimidine libraries [2]. Procurement of this compound as a reference material enables normalization of screening data across PLK, FGFR, and Aurora kinase assays, provided the exact lot structure is verified by LC-MS and 1H NMR before use.

SAR Anchor for 2,4-Dichlorobenzamide Optimization

Medicinal chemistry teams optimizing benzamide-substituted kinase inhibitors can use this compound as a synthetic intermediate and SAR anchor. The 2,4-dichloro pattern serves as a negative control for Aurora A/B selectivity and a positive control for PLK4 engagement in matched molecular pair studies [3]. Its commercial availability through custom synthesis channels makes it a practical starting material for parallel library synthesis.

Application
Selection Property
Validation Focus
Centrosome Amplification Models
Partial PLK4 inhibition with PLK2/3 sparing
Verify PLK2/3 inactivity in cellular models
Kinase Panel Calibration
Multi-kinase fingerprint (PLK4/FGFR)
Verify lot structure and purity
Medicinal Chemistry SAR Anchor
2,4-Dichloro vector as PLK4 selectivity control
Benchmark against Aurora off-targets in SAR studies
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